molecular formula C11H15NO2 B1409553 4-Hydroxy-2-methyl-N-propylbenzamide CAS No. 1695767-59-9

4-Hydroxy-2-methyl-N-propylbenzamide

Cat. No. B1409553
M. Wt: 193.24 g/mol
InChI Key: FHBNMGHIPOQXMV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-N-propylbenzamide is a chemical compound with the formula C11H15NO2 . It has diverse applications in scientific research and can contribute to advancements in various fields including medicine, materials science, and biotechnology.


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-methyl-N-propylbenzamide is determined by its formula C11H15NO2 . The exact structure is not provided in the search results.

Scientific Research Applications

Spectroscopic Analysis

The study of 4-Hydroxy-2-methyl-N-propylbenzamide involves spectroscopic techniques like FT-IR and NMR. These techniques are crucial for understanding the structural and spectral properties of such compounds. For instance, Jadrijević-Mladar Takač and Vikić Topić (2004) conducted a comprehensive study using FT-IR and NMR spectroscopy on salicylic acid derivatives, which are structurally related to 4-Hydroxy-2-methyl-N-propylbenzamide, to analyze their spectral properties (Jadrijević-Mladar Takač & Vikić Topić, 2004).

Metal-Catalyzed Reactions

Compounds like 4-Hydroxy-2-methyl-N-propylbenzamide are studied for their role in metal-catalyzed C–H bond functionalization reactions. Al Mamari and Al Lawati (2019) synthesized a related compound and discussed its importance in metal-catalyzed reactions due to its N,O-bidentate directing group (Al Mamari & Al Lawati, 2019).

Pharmacological Research

Research into the metabolic transformation of compounds related to 4-Hydroxy-2-methyl-N-propylbenzamide is significant in pharmacology. Ross et al. (1983) investigated the metabolic conversion of N-methylbenzamides, which are structurally similar, to understand their stability and metabolism in the body (Ross et al., 1983).

Bactericidal Activity

Zadrazilova et al. (2015) assessed derivatives of 2-hydroxybenzamides, structurally related to 4-Hydroxy-2-methyl-N-propylbenzamide, for their bactericidal activity against MRSA, highlighting their potential as antimicrobial agents (Zadrazilova et al., 2015).

Cosmetic and Food Preservative Analysis

Methyl 4-hydroxybenzoate, a derivative of 4-Hydroxy-2-methyl-N-propylbenzamide, is used as a preservative in cosmetics and food. Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, analyzing its structure and properties to understand its application in various products (Sharfalddin et al., 2020).

properties

IUPAC Name

4-hydroxy-2-methyl-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-6-12-11(14)10-5-4-9(13)7-8(10)2/h4-5,7,13H,3,6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBNMGHIPOQXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methyl-N-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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